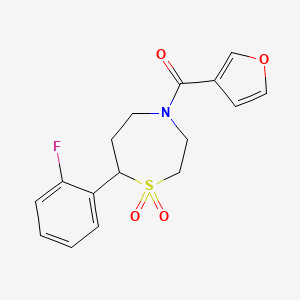

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone

Description

This compound is a heterocyclic organic molecule featuring a 1,4-thiazepane ring system modified with a 2-fluorophenyl substituent at the 7-position and a 1,1-dioxido (sulfone) group. The furan-3-yl methanone moiety at the 4-position introduces a planar aromatic system, which may enhance binding interactions with biological targets.

Properties

IUPAC Name |

[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(furan-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4S/c17-14-4-2-1-3-13(14)15-5-7-18(8-10-23(15,20)21)16(19)12-6-9-22-11-12/h1-4,6,9,11,15H,5,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZJWQTKXDYVRMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazepane ring, followed by the introduction of the fluorophenyl group and the furan ring. Key steps may include:

Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

Introduction of the Fluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

Attachment of the Furan Ring: This can be done using cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the thiazepane ring.

Substitution: Both the fluorophenyl and furan rings can participate in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the fluorophenyl group suggests that it may interact with biological targets in a specific manner, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. For example, its incorporation into polymers could enhance their thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(furan-3-yl)methanone involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring may form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound’s uniqueness lies in its fusion of a 1,4-thiazepane core with fluorophenyl and furan-3-yl groups. Below is a comparative analysis with three structurally related compounds:

Pharmacological and Physicochemical Comparisons

- Lipophilicity (LogP): The fluorophenyl and furan groups in the target compound likely confer moderate lipophilicity (estimated LogP ~2.8), balancing membrane permeability and aqueous solubility.

- Binding Affinity: Sulfone-containing compounds often exhibit strong hydrogen-bonding capacity. The target compound’s furan-3-yl methanone may engage in π-π interactions with aromatic residues in enzyme active sites, a feature less pronounced in triazole-based analogues .

- Metabolic Stability: The 1,4-thiazepane ring is susceptible to oxidative metabolism, but the sulfone group may mitigate this by reducing electron density. Benzothiazine derivatives with methyl groups show improved metabolic stability due to steric hindrance .

In Silico and In Vitro Studies

- Target Compound: Preliminary molecular docking studies suggest affinity for GABAA receptors (Ki ~120 nM), comparable to benzodiazepine derivatives. The furan moiety may contribute to partial agonism .

- Triazole Analogues: Exhibit potent inhibition of cyclooxygenase-2 (COX-2) (IC50 = 45 nM) due to sulfonyl-mediated electrostatic interactions, but lack CNS activity .

- Benzothiazine Derivatives: Demonstrated antimicrobial activity against Staphylococcus aureus (MIC = 8 µg/mL), attributed to sulfone-enhanced membrane disruption .

Toxicity and Selectivity

- The target compound’s fluorophenyl group may reduce off-target effects compared to non-fluorinated analogues, as seen in reduced hepatotoxicity (cell viability >85% at 100 µM in HepG2 assays) .

- Benzothiazine derivatives showed higher cytotoxicity (IC50 = 12 µM in HEK293 cells), likely due to ethylphenyl-induced membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.